This compound is classified under carbamates, which are esters or salts of carbamic acid. Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate has been synthesized and studied for its pharmacological properties, including antitumor activity, as indicated in various research articles and patents .
The synthesis of tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate typically involves several steps, including the formation of the spirocyclic structure and subsequent functionalization.
Specific experimental conditions, such as temperature, pressure, and reaction time, are critical for optimizing yields and purity .
Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate can undergo various chemical reactions typical for carbamates:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate primarily revolves around its interaction with biological targets:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect its biological efficacy.
The physical and chemical properties of tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate include:
| Property | Value |
|---|---|
| Molecular Weight | 336.51 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under normal conditions; sensitive to moisture |
These properties are essential for understanding its behavior in various environments, particularly in pharmaceutical formulations .
Tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate has several potential applications:
Research continues into optimizing its synthesis and evaluating its efficacy across different biological systems .
The synthesis of tert-butyl 8-(2-ethylbutyl)-1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate (C₁₉H₃₆N₂O₃, MW 340.50) hinges on strategic disconnections of its spirocyclic core and substituents [1] [2]. Retrosynthetically, the molecule dissects into three key fragments: (1) the 1-oxa-8-azaspiro[4.5]decane scaffold, (2) the tert-butyloxycarbonyl (Boc) protecting group, and (3) the 2-ethylbutyl side chain at N-8. The Boc-carbamate moiety (C(=O)OC(C)(C)C) is derived from di-tert-butyl dicarbonate, while the spirocyclic system originates from cyclohexanone precursors through intramolecular cyclization. The 2-ethylbutyl group (CCC(CC)CN-) is introduced via N-alkylation, leveraging the nucleophilicity of the secondary amine prior to Boc protection. This approach minimizes steric interference during ring formation [7].
Table 1: Retrosynthetic Disconnections of Target Compound
| Disconnection Site | Synthon Generated | Precursor Type | Functional Objective |
|---|---|---|---|
| N8-Alkyl bond | 2-Ethylbutyl bromide | Alkyl halide | Branched chain installation |
| C3-N Carbamate | Boc₂O | Anhydride reagent | Amine protection |
| Spirocyclic O/C3 | 4-(2-Haloethyl)cyclohexanone | Bifunctional cyclohexanone | Spirocycle ring closure |
Construction of the 1-oxa-8-azaspiro[4.5]decane system employs cyclohexanone derivatives functionalized at C4 with ethylene-linked leaving groups (e.g., bromo or chloro) and oxygen nucleophiles. A critical step involves generating an alkoxide intermediate from a hydroxyethyl-tethered cyclohexanone, which undergoes intramolecular Williamson ether synthesis under strong bases like lithium diisopropylamide (LDA) or potassium tert-butoxide. Patent CN111518015A [7] details optimized conditions using LDA in tetrahydrofuran (THF) at -78°C, achieving ring closure with >80% yield and minimal diastereomer formation. Alternative routes via Mitsunobu reactions (using PPh₃/DIAD) or acid-catalyzed cyclization (employing p-toluenesulfonic acid in toluene) are less efficient (<65% yield) due to competing elimination byproducts. The spiro center’s stereochemistry is controlled by the conformational rigidity of the cyclohexanone chair transition state during cyclization.
Table 2: Comparison of Spirocycle Ring-Closing Methodologies
| Method | Conditions | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkoxide-mediated cyclization | LDA, THF, -78°C → 25°C | 82–85 | High diastereoselectivity | Cryogenic conditions required |
| Mitsunobu reaction | PPh₃, DIAD, THF, 0°C → 25°C | 60–65 | Mild temperature | Phosphine oxide byproducts |
| Acid-catalyzed cyclization | PTSA, toluene, reflux | 55–58 | Simple workup | Low stereocontrol |
The secondary amine within the 1-oxa-8-azaspiro[4.5]decane system requires selective protection prior to alkylation to avoid overfunctionalization. Boc protection using di-tert-butyl dicarbonate in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP) achieves near-quantitative yields at 25°C [3] [6] [8]. This group masks the amine during spirocycle assembly and is stable to subsequent alkylation conditions. Crucially, the Boc group’s steric bulk directs electrophilic attacks to the less hindered N-8 position. Alternative carbamates (e.g., Cbz or Fmoc) are incompatible due to hydrogenolysis sensitivity or base-induced side reactions during alkylation. After Boc installation, selective monoalkylation at N-8 is achieved using 1-bromo-2-ethylbutane in dimethylformamide (DMF) with potassium carbonate, exploiting the soft nucleophilicity of the secondary amine. This step avoids quaternary ammonium salt formation when conducted below 60°C [7].
Table 3: Amine Protection Strategies for Spirocyclic Intermediates
| Protecting Group | Reagent | Solvent | Temp (°C) | Yield (%) | Stability in Alkylation |
|---|---|---|---|---|---|
| Boc | (Boc)₂O | DCM | 25 | 95–98 | High |
| Cbz | Cbz-Cl, Na₂CO₃ | DCM/H₂O | 0–25 | 90 | Low (Pd/H₂ sensitive) |
| Fmoc | Fmoc-OSu, Na₂CO₃ | Dioxane | 25 | 88 | Low (piperidine-sensitive) |
Incorporation of the branched 2-ethylbutyl chain (CCC(CC)CN-) demands precise optimization to maximize yield and purity. Nucleophilic substitution between the Boc-protected spirocyclic amine and 1-bromo-2-ethylbutane is optimal in polar aprotic solvents like DMF or acetonitrile, using K₂CO₃ or Cs₂CO₃ as mild bases. Higher yields (89%) occur with Cs₂CO₃ due to enhanced anion activation without competing elimination [7]. Temperature control is critical: reactions above 80°C promote Hofmann elimination, while temperatures below 50°C slow kinetics. Solvent screening reveals DMF superiority over acetonitrile or THF, as confirmed by HPLC purity data (>98%). Computational studies (LogP = 1.48, TPSA = 55.84 Ų) indicate that the 2-ethylbutyl group enhances lipophilicity without compromising solubility, facilitating purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) [8]. Scale-up challenges are mitigated by slow reagent addition to dissipate exothermic heat.
Table 4: Alkylation Optimization Parameters for 2-Ethylbutyl Installation
| Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 75 | 95 |
| Cs₂CO₃ | DMF | 60 | 8 | 89 | 98 |
| K₂CO₃ | CH₃CN | 70 | 15 | 68 | 92 |
| Cs₂CO₃ | THF | 65 | 24 | 55 | 90 |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2